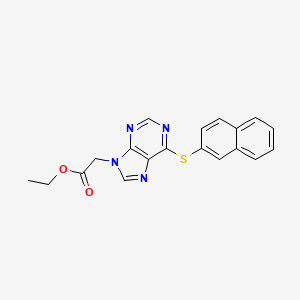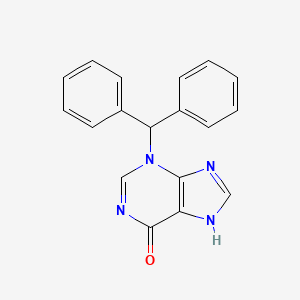
3-benzhydryl-7H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzhydryl-3H-purin-6(9H)-one is a chemical compound with the molecular formula C18H15N5 It is a derivative of purine, a heterocyclic aromatic organic compound This compound is known for its unique structure, which includes a benzhydryl group attached to the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzhydryl-3H-purin-6(9H)-one typically involves the reaction of benzhydryl chloride with a purine derivative under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 3-Benzhydryl-3H-purin-6(9H)-one may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Benzhydryl-3H-purin-6(9H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the benzhydryl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl-substituted purine derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
3-Benzhydryl-3H-purin-6(9H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Benzhydryl-3H-purin-6(9H)-one involves its interaction with specific molecular targets. The benzhydryl group enhances the compound’s ability to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzhydryl-3H-purin-6-amine
- 3-Benzhydryl-3H-purin-6-thione
- 3-Benzhydryl-3H-purin-6-ol
Uniqueness
3-Benzhydryl-3H-purin-6(9H)-one is unique due to its specific structural features, particularly the presence of the benzhydryl group. This group significantly alters the compound’s chemical reactivity and potential applications compared to other purine derivatives. The compound’s unique properties make it a valuable subject of study in various scientific fields.
Properties
CAS No. |
10299-58-8 |
|---|---|
Molecular Formula |
C18H14N4O |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
3-benzhydryl-7H-purin-6-one |
InChI |
InChI=1S/C18H14N4O/c23-18-15-17(20-11-19-15)22(12-21-18)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,16H,(H,19,20) |
InChI Key |
GLJLTFQAYSAHFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=NC(=O)C4=C3N=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


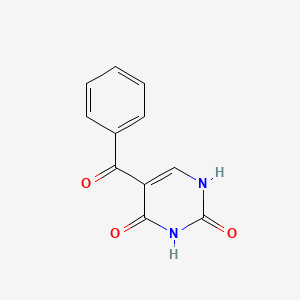
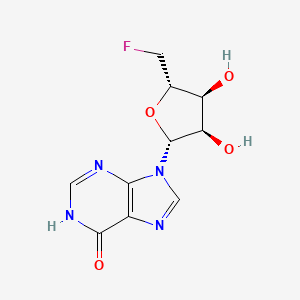
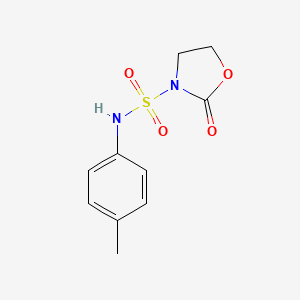
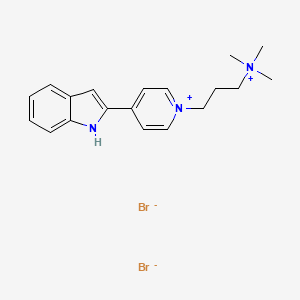

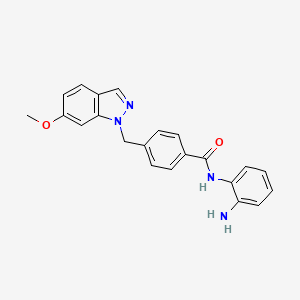
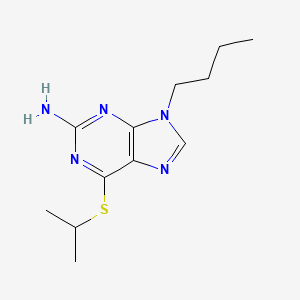

![N-(1,3-benzodioxol-5-ylmethyl)-4-[(3-chlorophenyl)(methylsulfonyl)amino]butanamide](/img/structure/B12926521.png)
![Benzyl 4-((S)-4-(tert-butoxycarbonyl)-3-(cyanomethyl)piperazin-1-yl)-2-(methylsulfinyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B12926524.png)
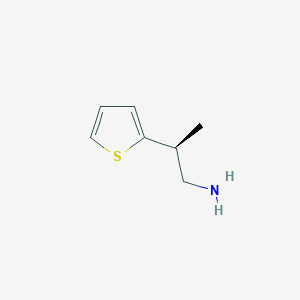
![(2E)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one](/img/structure/B12926553.png)
![6-[(4-Methylphenoxy)methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B12926556.png)
